Hydrogen oxalate

Overview

Description

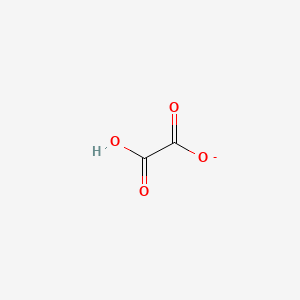

Hydrogen oxalate (HC₂O₄⁻) is the monoanionic conjugate base of oxalic acid (H₂C₂O₄), formed by the loss of one proton. It plays a critical role in coordination chemistry, pharmaceuticals, and industrial processes. Structurally, it retains one acidic hydrogen, enabling participation in hydrogen bonding and variable coordination modes. In pharmaceuticals, this compound salts, such as naftidrofuryl this compound, are utilized for their solubility and bioavailability, classified under Biopharmaceutics Classification System (BCS) Class I due to high permeability and dissolution rates . Industrially, potassium this compound (KHC₂O₄) serves as a buffering agent, pH stabilizer, and reagent in textile and chemical synthesis .

Scientific Research Applications

Medical Applications

Kidney Health:

Hydrogen oxalate is significant in the context of kidney health, particularly concerning calcium oxalate crystallization, which is a common cause of kidney stones. Recent studies have explored the therapeutic effects of hydrogen-rich water in alleviating oxalate-induced kidney injury. In a mouse model, hydrogen-rich water was shown to reduce crystal deposition and renal oxidative injury, suggesting its potential as a safe antioxidant for nephrolithiasis management .

Table 1: Effects of Hydrogen-Rich Water on Kidney Injury

| Parameter | Control Group | Oxalate Diet Group | Hydrogen-Rich Water Group |

|---|---|---|---|

| Crystal Deposition | Low | High | Moderate |

| Serum Creatinine Levels | Normal | Elevated | Reduced |

| Tubular Injury | Minimal | Severe | Moderate |

| Inflammation Markers | Low | High | Reduced |

Pharmaceutical Applications

Drug Formulation:

this compound salts are utilized in pharmaceutical formulations to enhance solubility and bioavailability. A notable case is the synthesis of o-desmethylvenlafaxine this compound, which demonstrated significantly increased solubility compared to its succinate counterpart. This was achieved through polymorph screening and solid-state characterization techniques .

Table 2: Solubility Comparison of Drug Salts

| Salt Formulation | Solubility (g/L) |

|---|---|

| O-Desmethylvenlafaxine Succinate | 70 |

| O-Desmethylvenlafaxine this compound (Form 1) | 142 |

Environmental Applications

Soil Chemistry:

In environmental science, this compound plays a role in soil chemistry and metal extraction processes. It has been investigated for its effectiveness in extracting metals from contaminated soils through sequential extraction procedures. However, challenges such as precipitation of insoluble salts have been noted when using ammonium this compound .

Table 3: Metal Extraction Efficiency Using this compound

| Metal Type | Extraction Method | Efficiency (%) |

|---|---|---|

| Lead | Ammonium this compound | Low |

| Copper | Oxalic Acid | Moderate |

Chemical Research

Binding Studies:

this compound has been studied for its binding motifs with transition metals, particularly in coordination chemistry. Research indicates that this compound can form stable complexes with dinuclear copper and silver ions, affecting their electronic properties and potential applications in catalysis .

Chemical Reactions Analysis

Ionization

In aqueous solutions, oxalic acid undergoes ionization, resulting in hydrogen ions and oxalate ions . Similarly, hydrogen oxalate can further ionize to generate oxalate ions and hydrogen ions, contributing to the acidity of its solutions .

Oxidation

Oxalic acid and its salts, including this compound, can act as reducing agents. They can be oxidized by strong oxidizing agents, such as hydrogen peroxide (H₂O₂), leading to the formation of carbon dioxide (CO₂) and water (H₂O) . The destruction of oxalate by oxidation using hydrogen peroxide has been studied as a method for oxalate disposal .

Thermal Decomposition

Upon heating, sodium hydrogenoxalate (NaHC₂O₄) decomposes to form oxalic acid and sodium oxalate. Subsequently, the sodium oxalate decomposes into sodium carbonate (Na₂CO₃) and carbon monoxide (CO) .

Oxalate Oxidase Reaction

Oxalate oxidase is an enzyme that catalyzes the oxidation of oxalate to carbon dioxide, coupled with the reduction of oxygen to hydrogen peroxide . Hydrogen peroxide can act as an inhibitor of oxalate oxidase . The enzyme facilitates the conversion of oxalate and dioxygen to hydrogen peroxide and carbon dioxide .

Use in Hydrogen Evolution Reaction (HER)

Oxalates, such as cobalt oxalate (CoC₂O₄), can be used as precursors to fabricate electrocatalysts for the hydrogen evolution reaction (HER) . Using an oxalate precursor enhances the exposure of catalytically active sites, improving both geometric and intrinsic activity .

Reaction with Hydrogen Peroxide

Oxalic acid decomposes in the presence of hydrogen peroxide to form water and carbon dioxide. UV light or the presence of manganese can act as a catalyst in this reaction, speeding up the process . The efficiency of oxalic acid destruction increases as the concentration of hydrogen peroxide increases .

Formation of Oxalate Salts

This compound can form salts with various cations. For example, two new oxalate salts, 0.5 {[(C₄H₇N₂)₃] [C₂O₄HC₂O₄]}(1) and [(C₆H₁₃N₂)₂] [CH₄ON₂] C₂O₄, have been isolated and characterized by single-crystal X-ray diffraction .

Role in Oxalate Transport

In bacteria, the oxalate transporter OxlT facilitates the uptake of oxalate from the gut. OxlT couples carbon metabolism and energy formation by exchanging oxalate and formate across the bacterial cell membrane .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing and characterizing hydrogen oxalate salts in laboratory settings?

- Methodological Answer : this compound salts (e.g., lithium this compound) are typically synthesized by reacting oxalic acid with metal hydroxides or carbonates in aqueous solutions under controlled pH (7–7.5). Characterization involves:

- Titrimetric analysis : Use potassium permanganate (KMnO₄) in acidic conditions to quantify oxalate via redox titration .

- X-ray crystallography : Refine crystal structures using programs like SHELX to determine hydrogen-bonding patterns and anion-cation interactions (e.g., infinite this compound chains in serotonin this compound) .

- Spectrophotometry : Detect oxalate via reactions with titanium(IV) or hydrogen peroxide (H₂O₂), forming measurable complexes (e.g., peroxo-titanium complexes at 400 nm) .

Q. How can researchers ensure accurate quantification of oxalate in biological or environmental samples?

- Methodological Answer :

- Enzymatic assays : Use oxalate oxidase to catalyze oxalate degradation into CO₂ and H₂O₂, with H₂O₂ measured colorimetrically .

- Chromatography : Pair ion chromatography with conductivity detection for high-resolution separation of oxalate from interfering anions .

- Quality control : Validate measurements using certified reference materials and account for matrix effects (e.g., plasma vs. serum oxalate discrepancies due to intracellular release during clotting) .

Advanced Research Questions

Q. What challenges arise in resolving this compound crystal structures, and how can they be addressed?

- Methodological Answer :

- Disorder in hydrogen bonding : this compound anions often form disordered chains in crystals. Use high-resolution X-ray data (e.g., synchrotron sources) and refine structures with SHELXL, applying anisotropic displacement parameters and restraints for hydrogen atoms .

- Twinned crystals : Employ twin-law detection algorithms in SHELXD and merge datasets post-refinement to improve accuracy .

- Validation : Cross-check results with spectroscopic data (e.g., IR for hydrogen-bonding motifs) .

Q. How do this compound complexes influence redox reactions in advanced oxidation processes (AOPs)?

- Methodological Answer :

- Fenton-like systems : In Fe²⁺/H₂O₂ systems, this compound acts as a ligand to stabilize Fe²⁺, enhancing •OH generation. Monitor reaction kinetics via UV-Vis spectroscopy (e.g., nitrobenzene degradation at 270 nm) .

- Role of pH : Optimize pH (2.5–3.5) to balance oxalate complexation and Fe²⁺ solubility. Use chelating agents (e.g., EDTA) as controls to isolate oxalate-specific effects .

- Quenching experiments : Add tert-butanol to scavenge •OH and validate reaction pathways .

Q. How should researchers address contradictory data in oxalate quantification across analytical platforms?

- Methodological Answer :

- Cross-validation : Compare enzymatic assays (specific to oxalate) with non-enzymatic methods (e.g., permanganate titration) to identify interference from ascorbate or citrate .

- Error analysis : Calculate propagated errors from sample preparation (e.g., fluoride oxalate anticoagulants in blood collection tubes to inhibit glycolysis) .

- Standardization : Adopt IUPAC guidelines for reporting uncertainties in solubility and thermodynamic data .

Q. What safety protocols are critical when handling this compound in experimental settings?

- Methodological Answer :

- Engineering controls : Use fume hoods for synthesis steps involving concentrated acids (e.g., H₂SO₄) to prevent inhalation .

- Personal protective equipment (PPE) : Wear acid-resistant gloves and goggles; maintain emergency showers/eye wash stations .

- Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal to avoid oxalate precipitation in plumbing .

Comparison with Similar Compounds

Oxalic Acid (H₂C₂O₄)

Structural and Chemical Differences :

- Oxalic acid is fully protonated (H₂C₂O₄), whereas hydrogen oxalate (HC₂O₄⁻) is its first deprotonated form.

- pKa Values : Oxalic acid has pKa₁ ≈ 1.25 and pKa₂ ≈ 4.14, making this compound the dominant species between these pH values .

- Applications : Oxalic acid is used as a reducing agent and chelator in metallurgy, while this compound salts are preferred in pharmaceuticals due to controlled solubility and reduced acidity .

Table 1: Key Properties of Oxalic Acid vs. This compound

Oxalate (C₂O₄²⁻)

Coordination Chemistry :

- Oxalate (C₂O₄²⁻) is fully deprotonated and acts as a bidentate ligand in coordination complexes, e.g., in [Co(C₂O₄)₂(H₂O)₂]²⁻, where it forms octahedral geometries with bond lengths of 2.041–2.101 Å .

- This compound, in contrast, can adopt monodentate or bridging coordination due to its retained hydrogen, influencing crystal packing and hydrogen-bonding networks .

Thermal Behavior :

- Oxalate complexes (e.g., Gd(pda)(ox)₀.₅) exhibit magnetocaloric properties with entropy changes (ΔSₘ) of 45–46.8 J kg⁻¹K⁻¹, while this compound salts decompose at lower temperatures, releasing H₂O or CO₂ .

Potassium this compound (KHC₂O₄)

Industrial vs. Pharmaceutical Use :

- Industrial Grade : Used in dyeing and metal processing due to high purity (99%) and stability .

- Pharmaceutical Grade : Optimized for drug formulations (e.g., Praxilene®) with dissolution rates >85% within 30 minutes .

Table 2: Comparison of Oxalate Salts

Ethyl this compound (C₅H₆O₅)

Functional Differences :

- As an ester, ethyl this compound is lipid-soluble, making it suitable for organic synthesis (e.g., esterification reactions) rather than aqueous pharmaceutical systems .

- Contrasts with ionic this compound salts in reactivity; undergoes hydrolysis in acidic conditions to regenerate oxalic acid .

Metal Oxalate Complexes

Structural Insights :

- In [Ni(bpy)₃]²⁺·[TaO(C₂O₄)₃]⁻, oxalate bridges metal centers with Ta–O bonds of 1.89–1.93 Å, while this compound in acetamidinium salts forms 8- and 14-membered hydrogen-bonded rings .

- Hydrogen bonding in this compound salts (e.g., O–H⋯O distances of 2.6–2.8 Å) enhances proton conductivity in materials like Fe(III) oxalates, unlike non-protonated oxalates .

Magnetic and Thermal Properties :

- Gadolinium oxalates (Gd(pda)(ox)₀.₅) show weak ferromagnetic coupling (θW = 0.3–0.7 K), whereas this compound frameworks lack magnetic ordering due to proton disorder .

Research Findings and Contradictions

- Synthesis Conditions : indicates that this compound formation depends more on hydrogen-bonding patterns and metal-ligand ratios than pKa values, contrasting with classical acid-base theory .

- Pharmaceutical Performance : Naftidrofuryl this compound’s BCS Class I classification contradicts earlier assumptions of lower solubility, highlighting the role of counterion selection .

Preparation Methods

Partial Neutralization of Oxalic Acid

The most straightforward method involves stoichiometric neutralization of oxalic acid (H₂C₂O₄) with a base, such as sodium hydroxide (NaOH). This acid-base reaction produces sodium hydrogen oxalate (NaHC₂O₄) as follows:

2\text{C}2\text{O}4 + \text{NaOH} \rightarrow \text{NaHC}2\text{O}4 + \text{H}2\text{O}

Procedure and Optimization

-

Reactant Ratios : A 1:1 molar ratio of oxalic acid to NaOH ensures complete conversion to the this compound anion without over-neutralization to sodium oxalate (Na₂C₂O₄) .

-

Temperature Control : Dissolution is performed in hot water (65–90°C) to enhance solubility. For example, dissolving 60 g/L oxalic acid in hot water before adding sodium oxalate improves yield by promoting the formation of sodium this compound .

-

Crystallization : Evaporating the solution at room temperature yields sodium this compound monohydrate (NaHC₂O₄·H₂O), characterized by triclinic crystals with lattice parameters pm, pm, and pm .

Key Data

| Parameter | Value | Source |

|---|---|---|

| Optimal Temperature | 65–90°C | |

| Oxalic Acid Concentration | 30–60 g/L | |

| Crystal System | Triclinic (P1) |

Ion Exchange Resin Method

Industrial-scale production often employs ion exchange resins to convert sodium oxalate (Na₂C₂O₄) into this compound. This method leverages cationic exchange resins in the hydrogen form (e.g., Dowex 50W-X8®) to replace Na⁺ ions with H⁺ .

Process Overview

-

Dissolution : Crude sodium oxalate is dissolved in hot oxalic acid solution (60 g/L), forming a mixture of Na₂C₂O₄, NaHC₂O₄, and H₂C₂O₄ .

-

Ion Exchange : The solution is passed through a resin column at 70°C, where Na⁺ ions are exchanged for H⁺, yielding oxalic acid and sodium this compound .

-

Recirculation : Effluent recirculation enhances oxalic acid concentration (up to 87.6 g/L in Test IV) by reconverting residual sodium this compound .

Experimental Results

| Test | Resin Mass (g) | Oxalic Acid in Effluent (g/L) |

|---|---|---|

| I | 552 | 26.8 |

| II | 552 | 52.4 |

| III | 552 | 74.1 |

| IV | 552 | 87.6 |

Data adapted from , demonstrating the effect of recirculation on product concentration.

Reaction with Sodium Salts

This compound can also be synthesized via displacement reactions between oxalic acid and sodium salts. For example, in hydrogenation processes, sodium glycolate (NaC₂H₃O₃) reacts with oxalic acid to form sodium this compound and glycolic acid :

2\text{C}2\text{O}4 + \text{NaC}2\text{H}3\text{O}3 \rightarrow \text{NaHC}2\text{O}4 + \text{HC}2\text{H}3\text{O}_3

Operational Parameters

-

Temperature : Reactions proceed at 140–145°C under hydrogen gas pressure .

-

Catalysts : Ruthenium dioxide (RuO₂) is preferred for its efficiency in hydrogenation .

-

Yield : Approximately 80% ethylene glycol yield is achieved when water is removed post-reaction .

Crystallization and Purification

Post-synthesis, this compound salts are purified via crystallization. For sodium this compound monohydrate:

-

Evaporation : Slow evaporation at 26°C produces hydrated crystals .

-

Filtration and Drying : Precipitates are filtered, washed with ethanol, and air-dried to remove residual solvents .

Challenges and Solutions

Properties

Molecular Formula |

C2HO4- |

|---|---|

Molecular Weight |

89.03 g/mol |

IUPAC Name |

2-hydroxy-2-oxoacetate |

InChI |

InChI=1S/C2H2O4/c3-1(4)2(5)6/h(H,3,4)(H,5,6)/p-1 |

InChI Key |

MUBZPKHOEPUJKR-UHFFFAOYSA-M |

SMILES |

C(=O)(C(=O)[O-])O |

Canonical SMILES |

C(=O)(C(=O)[O-])O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.